molecular formula C23H18F3N5O3S B12422526 COX-2/sEH-IN-1

COX-2/sEH-IN-1

Cat. No.: B12422526
M. Wt: 501.5 g/mol
InChI Key: ZBEQKLACMVOCMB-UHFFFAOYSA-N
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Description

COX-2/sEH-IN-1 is a dual inhibitor targeting both cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). This compound has garnered significant interest due to its potential therapeutic applications in treating inflammation and cancer. By inhibiting both COX-2 and sEH, this compound can modulate the arachidonic acid pathway, which plays a crucial role in inflammation and tumorigenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of COX-2/sEH-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the preparation of a urea-linked diarylpyrazole compound, which is then modified to achieve dual inhibition properties . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

COX-2/sEH-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance the compound’s properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of COX-2/sEH-IN-1

This compound is unique due to its dual inhibition mechanism, which allows it to modulate both COX-2 and sEH pathways simultaneously. This dual action provides a more comprehensive approach to reducing inflammation and offers potential advantages over single-target inhibitors, such as enhanced efficacy and reduced side effects .

Properties

Molecular Formula

C23H18F3N5O3S

Molecular Weight

501.5 g/mol

IUPAC Name

1-[5-phenyl-1-(4-sulfamoylphenyl)pyrazol-3-yl]-3-[4-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C23H18F3N5O3S/c24-23(25,26)16-6-8-17(9-7-16)28-22(32)29-21-14-20(15-4-2-1-3-5-15)31(30-21)18-10-12-19(13-11-18)35(27,33)34/h1-14H,(H2,27,33,34)(H2,28,29,30,32)

InChI Key

ZBEQKLACMVOCMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)NC(=O)NC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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